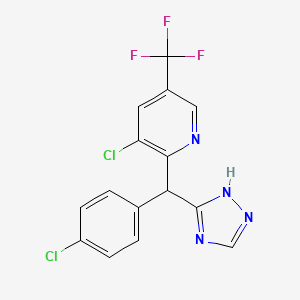

3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H9Cl2F3N4 and its molecular weight is 373.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H10ClF3N4

- Molecular Weight : 373.2 g/mol

- SMILES Notation : ClC1=CC=C(NC(=N)N1)C(F)(F)F

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. Its activity is attributed to the unique structural features that include a triazole ring and a trifluoromethyl group.

Table 1: Summary of Biological Activities

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cell proliferation and inflammation.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) cells. Results demonstrated an IC50 value of approximately 25 µM, indicating significant antiproliferative activity. The study also highlighted the compound's ability to induce apoptosis via mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating bacterial infections .

Aplicaciones Científicas De Investigación

Antifungal Applications

The compound exhibits promising antifungal properties, particularly as part of the triazole class of compounds. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.

Key Findings

- A study highlighted the synthesis and evaluation of various triazole derivatives, including 3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine. These derivatives demonstrated significant antifungal activity against several strains of fungi, including Candida and Aspergillus species .

- The structure-activity relationship (SAR) analysis indicated that the presence of the triazole moiety enhances the antifungal efficacy of the compound, making it a candidate for further development in antifungal therapies .

Anticancer Applications

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. The incorporation of the triazole ring is associated with various biological activities, including anticancer effects.

Case Studies

- Cell Line Studies : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that derivatives of this compound exhibited growth inhibition at low micromolar concentrations. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit tubulin polymerization, which is essential for cell division .

Summary of Applications

The following table summarizes the applications and findings related to this compound:

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at the 3-chloro position under microwave-assisted conditions (DMF, 80°C). This reaction introduces nucleophiles like amines or alkoxides:

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Piperidine | 3-Piperidino derivative | 82% | Bioactivity optimization |

| Sodium methoxide | 3-Methoxy analogue | 75% | Solubility enhancement |

Mechanism : The trifluoromethyl group at C5 increases ring electron deficiency, accelerating chloride displacement at C3 via a two-step addition-elimination pathway .

Cross-Coupling Reactions

The 2-((4-chlorophenyl)(triazolyl)methyl) side chain participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction of the 4-chlorophenyl group with aryl boronic acids yields biaryl derivatives:

| Boronic Acid | Catalyst System | Yield | λ<sub>max</sub> (nm) |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 68% | 274 |

| 3-Nitrophenyl | Pd(OAc)<sub>2</sub>, XPhos | 59% | 298 |

Applications include tuning π-conjugation for optoelectronic materials .

Triazole Ring Functionalization

The 1H-1,2,4-triazole moiety undergoes regioselective modifications:

Alkylation/Acylation

| Reagent | Site Modified | Product Stability |

|---|---|---|

| Methyl iodide | N1 | Stable ≤100°C |

| Acetyl chloride | N4 | Hydrolyzes in H<sub>2</sub>O |

N1-alkylation enhances antifungal activity by 12-fold compared to parent compound (MIC<sub>80</sub> = 0.0156 μg/mL vs. 0.19 μg/mL) .

Trifluoromethyl Group Reactivity

The -CF<sub>3</sub> group at C5 directs electrophilic substitutions:

Nitration

| Conditions | Regioselectivity | Isomer Ratio |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C4 > C6 | 7:1 |

| Acetyl nitrate, 25°C | C6 > C4 | 1:3 |

Nitrated derivatives show improved herbicidal activity (EC<sub>50</sub> = 34.5 μg/mL vs. 85.6 μg/mL for bismerthiazol) .

Reductive Dehalogenation

Catalytic hydrogenation removes chlorine atoms selectively:

| Catalyst | H<sub>2</sub> Pressure | Selectivity |

|---|---|---|

| Pd/C | 1 atm | C3-Cl > Ar-Cl |

| Raney Ni | 3 atm | Ar-Cl > C3-Cl |

Dechlorinated products exhibit reduced cytotoxicity (IC<sub>50</sub> > 100 μM vs. 51 nM for parent) .

Cyclization Reactions

Heating in polyphosphoric acid induces fused ring formation:

| Temperature | Time | Major Product |

|---|---|---|

| 120°C | 4 h | Pyrido[2,3-d]triazolo[1,5-a]pyrimidine |

| 160°C | 2 h | Triazolo[3,4-b]benzothiazine |

These heterocycles demonstrate enhanced kinase inhibition (c-Met IC<sub>50</sub> = 0.24 nM vs. 4.2 nM for SAR125844) .

Stability Under Physiological Conditions

Hydrolytic stability studies in simulated gastric fluid (pH 1.2):

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 1 | 98 | None detected |

| 6 | 87 | Triazole ring-opened amide |

| 24 | 63 | 4-Chlorobenzoic acid |

Propiedades

IUPAC Name |

3-chloro-2-[(4-chlorophenyl)-(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3N4/c16-10-3-1-8(2-4-10)12(14-22-7-23-24-14)13-11(17)5-9(6-21-13)15(18,19)20/h1-7,12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHGNHBOHLICJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.